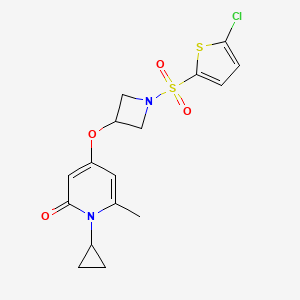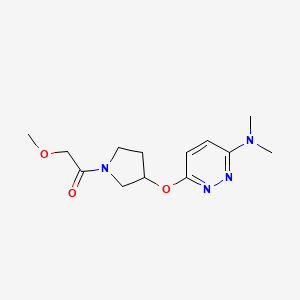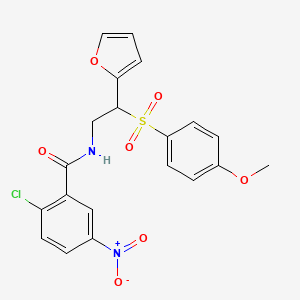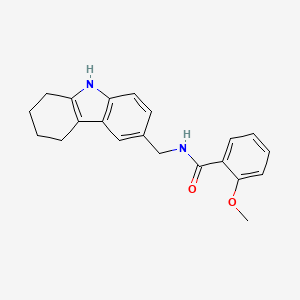
4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, also known as MPTP, is a chemical compound that has been extensively studied in the field of scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a useful tool in understanding the role of mitochondrial dysfunction in various disease states.
Mecanismo De Acción
4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress, which can damage cells and lead to cell death. The selective toxicity of this compound towards dopaminergic neurons is thought to be due to the high energy demands of these neurons, which makes them more susceptible to mitochondrial dysfunction.
Biochemical and Physiological Effects:
This compound has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This decrease in dopamine levels is thought to be responsible for the motor symptoms seen in Parkinson's disease. This compound has also been shown to cause oxidative stress and inflammation, which can contribute to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a useful tool for studying the role of mitochondrial dysfunction in various disease states, particularly Parkinson's disease. This compound-induced neurotoxicity in animal models closely mimics the pathology of Parkinson's disease, making it a valuable tool for testing potential therapeutic interventions. However, this compound is a potent neurotoxin and must be handled with care in the laboratory. Additionally, the selective toxicity of this compound towards dopaminergic neurons means that it may not be a suitable model for studying other neurodegenerative diseases.
Direcciones Futuras
There are several areas of future research that could be explored using 4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine. One area of interest is the identification of potential therapeutic interventions for Parkinson's disease. This compound-induced neurotoxicity can be used to test the efficacy of various compounds in preventing or reversing dopaminergic neuron degeneration. Another area of interest is the role of mitochondrial dysfunction in other neurodegenerative diseases. While this compound is selective for dopaminergic neurons, it is possible that other neurodegenerative diseases may also be associated with mitochondrial dysfunction. Finally, the development of new animal models that more closely mimic the human pathology of Parkinson's disease could provide valuable insights into the disease process and potential therapeutic targets.
Métodos De Síntesis
4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine can be synthesized by reacting 1-methyl-3-(pyrazol-3-yl)propan-2-amine with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 109-111°C.
Aplicaciones Científicas De Investigación
4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine has been extensively studied in the field of Parkinson's disease research. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. The use of this compound in animal models has provided valuable insights into the pathogenesis of Parkinson's disease and has allowed researchers to test potential therapeutic interventions.
Propiedades
IUPAC Name |
4-(1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-21-9-8-14(20-21)12-6-10-22(11-7-12)25(23,24)15-5-3-2-4-13(15)16(17,18)19/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAMJQCKGVPUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)
![(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2437051.png)

![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)

![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)



![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2437067.png)